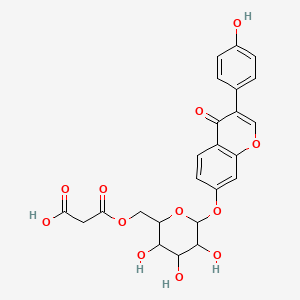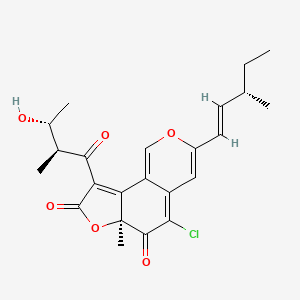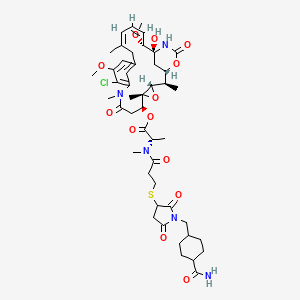
Ado-trastuzuMab-eMtansine cas nr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of ado-trastuzumab emtansine involves the conjugation of trastuzumab with emtansine via a stable thioether linker. The process begins with the production of trastuzumab in mammalian Chinese Hamster Ovary cells. Emtansine, a derivative of maytansine, is then chemically linked to trastuzumab through a non-reducible thioether bond . This stable linkage ensures that the cytotoxic agent is only released within the targeted cancer cells, minimizing systemic toxicity .
化学反应分析
Ado-trastuzumab emtansine undergoes several chemical reactions, primarily involving the release of the cytotoxic agent emtansine within the cancer cells. The key reactions include:
Proteolytic Degradation: Once internalized by the cancer cell, the antibody-drug conjugate is degraded in the lysosome, releasing the active cytotoxic agent emtansine.
Microtubule Inhibition: Emtansine binds to tubulin, inhibiting microtubule assembly and causing cell cycle arrest and apoptosis. Common reagents and conditions used in these reactions include lysosomal enzymes and the intracellular environment of the cancer cells.
科学研究应用
Ado-trastuzumab emtansine has several scientific research applications, particularly in the fields of oncology and pharmacology:
Cancer Treatment: It is primarily used for the treatment of HER2-positive metastatic breast cancer, especially in patients who have previously received trastuzumab and taxane-based therapies
Clinical Trials: Ongoing research is exploring its efficacy in other HER2-positive cancers, such as gastric cancer.
Mechanistic Studies: Researchers use ado-trastuzumab emtansine to study the mechanisms of antibody-drug conjugates and their targeted delivery systems.
作用机制
The mechanism of action of ado-trastuzumab emtansine involves several steps:
Binding to HER2: The trastuzumab component binds to the HER2 receptor on the surface of cancer cells.
Internalization and Degradation: The antibody-drug conjugate is internalized via receptor-mediated endocytosis and transported to the lysosome.
Release of Emtansine: Proteolytic degradation within the lysosome releases the active cytotoxic agent emtansine.
Microtubule Inhibition: Emtansine binds to tubulin, inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Ado-trastuzumab emtansine is unique among antibody-drug conjugates due to its specific targeting of HER2-positive cancer cells and its stable thioether linker, which minimizes systemic toxicity . Similar compounds include:
Trastuzumab: A monoclonal antibody that targets HER2 but lacks the cytotoxic component.
Pertuzumab: Another HER2-targeting monoclonal antibody used in combination with trastuzumab for enhanced efficacy.
Brentuximab Vedotin: An antibody-drug conjugate targeting CD30-positive lymphomas, using a different cytotoxic agent.
Ado-trastuzumab emtansine stands out due to its dual mechanism of action, combining targeted antibody therapy with potent cytotoxicity, making it a valuable tool in the treatment of HER2-positive cancers .
属性
CAS 编号 |
1018448-65-1 |
|---|---|
分子式 |
C47H64ClN5O13S |
分子量 |
974.6 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
InChI 键 |
WPWQMVXPTHKASL-KLVLVJRKSA-N |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


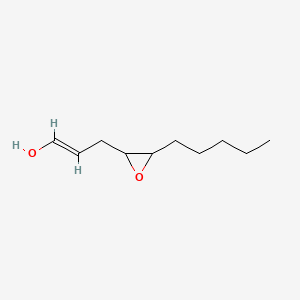
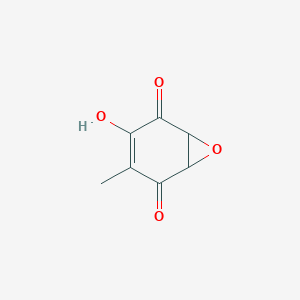
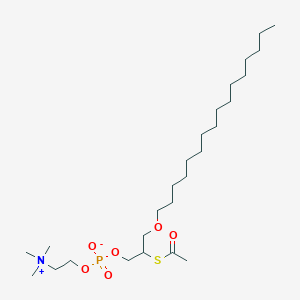
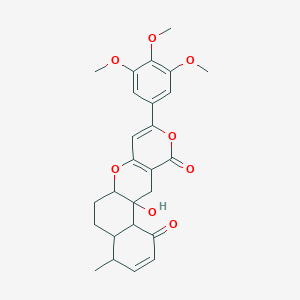
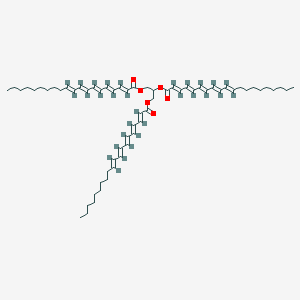
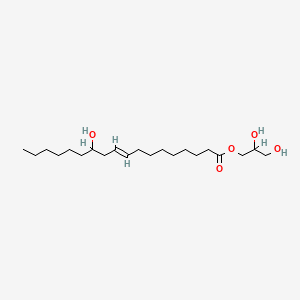
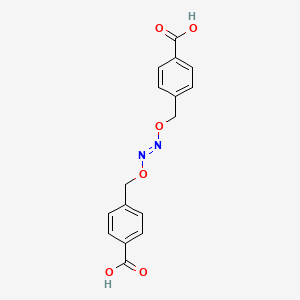
![2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline](/img/structure/B8209456.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)-](/img/structure/B8209464.png)
![(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B8209469.png)
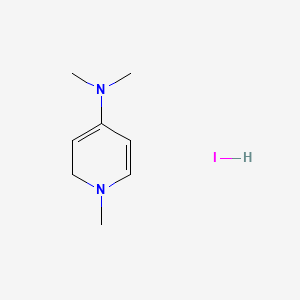
![[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8209475.png)
